Absolute (2S,3S) Configuration Versus Racemic Mixture: Enantiomeric Excess as a Determinant of Biological Activity
The target compound is supplied as a single, defined enantiomer with (2S,3S) absolute configuration, typically at ≥95% enantiomeric excess (e.e.). In contrast, the racemic mixture rac-(2R,3R)-3-methylpiperazine-2-carboxylic acid dihydrochloride (assigned the same CAS 2418812-85-6 by some suppliers) contains a 1:1 ratio of (2S,3S) and (2R,3R) enantiomers. Chiral resolution processes for structurally related piperazine derivatives have demonstrated that enantiomeric purity exceeding 98% e.e. is required for consistent biological activity in glycosidase inhibition assays, with the individual enantiomers exhibiting markedly divergent IC50 values [1]. For stereochemically demanding applications, procurement of the enantiopure (2S,3S) form is essential to avoid the confounding effects of the distomer.
| Evidence Dimension | Enantiomeric purity (enantiomeric excess, e.e.) |
|---|---|
| Target Compound Data | ≥95% e.e. (single (2S,3S) enantiomer, typical vendor specification) |
| Comparator Or Baseline | 0% e.e. (racemic mixture, equal proportions of (2S,3S) and (2R,3R) enantiomers) |
| Quantified Difference | Minimum 95 percentage-point e.e. advantage for the enantiopure form; racemic mixture provides only 50% of the active enantiomer |
| Conditions | Chiral HPLC or polarimetric analysis; vendor COA specifications for CAS 2418812-85-6 |
Why This Matters
Procurement of the racemic mixture rather than the enantiopure (2S,3S) form will, at best, halve the effective molar concentration of the desired stereoisomer in any downstream chiral-sensitive application, and may introduce antagonistic or confounding biological effects from the (2R,3R) enantiomer.
- [1] Asceneuron SA. Process for the separation of enantiomers of piperazine derivatives. US Patent Application 2019/0062316 A1, 2019. View Source
